molecular formula C22H22N2O6 B11607151 3'-Methyl 5'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

3'-Methyl 5'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11607151
M. Wt: 410.4 g/mol
InChI Key: JYKBDGBQBQCDMU-UHFFFAOYSA-N
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Description

3’-Methyl 5’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and pyran ring system, making it a significant molecule in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methyl 5’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

3’-Methyl 5’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several applications in scientific research:

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

3-O'-methyl 5-O'-prop-2-enyl 2'-amino-6'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C22H22N2O6/c1-5-11-24-15-10-8-7-9-14(15)22(21(24)27)16(20(26)29-12-6-2)13(3)30-18(23)17(22)19(25)28-4/h5-10H,1-2,11-12,23H2,3-4H3

InChI Key

JYKBDGBQBQCDMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3N(C2=O)CC=C)C(=C(O1)N)C(=O)OC)C(=O)OCC=C

Origin of Product

United States

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